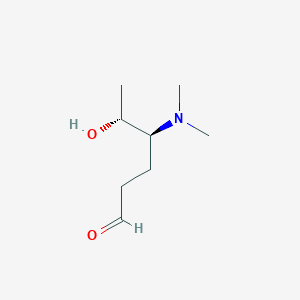
4-Nitroso-2-propan-2-ylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitroso-2-propan-2-ylphenol (NPIP) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has been studied extensively for its unique properties, including its ability to act as an antioxidant and its potential as a therapeutic agent for various diseases. In
科学的研究の応用
4-Nitroso-2-propan-2-ylphenol has shown potential in various scientific research applications. It has been studied for its antioxidant properties and its ability to scavenge free radicals in the body. Additionally, this compound has been investigated for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 4-Nitroso-2-propan-2-ylphenol is complex and not fully understood. However, it is believed that this compound works by scavenging free radicals in the body, thereby reducing oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are important factors in the development of various diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the main advantages of 4-Nitroso-2-propan-2-ylphenol in lab experiments is its ability to scavenge free radicals, making it an ideal compound for studying oxidative stress and inflammation. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many future directions for research on 4-Nitroso-2-propan-2-ylphenol. One area of interest is the potential use of this compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body. Finally, more studies are needed to explore the potential use of this compound in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a unique and interesting compound that has shown potential in various scientific research applications. Its ability to scavenge free radicals and reduce oxidative stress and inflammation make it an ideal compound for studying various diseases. Additionally, its potential use as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease makes it an exciting area of research for the future.
合成法
The synthesis of 4-Nitroso-2-propan-2-ylphenol involves the reaction of 4-nitrophenol with isopropanol in the presence of an acid catalyst. The reaction proceeds through a series of steps, resulting in the formation of this compound. This method has been widely used in the laboratory to produce this compound in large quantities for research purposes.
特性
IUPAC Name |
4-nitroso-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(10-12)3-4-9(8)11/h3-6,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADXCXEDHMSHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)









![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)
